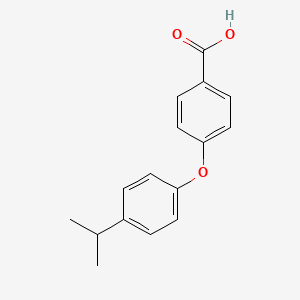
4-(4-Isopropylphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isopropylphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an isopropyl group attached to a phenoxy group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylphenoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-isopropylphenol with 4-chlorobenzoic acid in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically requires heating and can be carried out in a solvent like ethanol or water .
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials, 4-isopropylphenol and 4-chlorobenzoic acid, are readily available and relatively inexpensive, making this method cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acids .
Scientific Research Applications
4-(4-Isopropylphenoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenylazo)benzoic acid: This compound has a hydroxy group instead of an isopropyl group, leading to different reactivity and applications.
4-(Bromomethyl)benzoic acid: The presence of a bromomethyl group makes this compound more reactive in substitution reactions compared to 4-(4-Isopropylphenoxy)benzoic acid.
4-(Trifluoromethyl)benzoic acid: The trifluoromethyl group imparts unique electronic properties, making it useful in different chemical and industrial applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The isopropyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenoxy)benzoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(2)12-3-7-14(8-4-12)19-15-9-5-13(6-10-15)16(17)18/h3-11H,1-2H3,(H,17,18) |
InChI Key |
UMZCLRYEISZZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



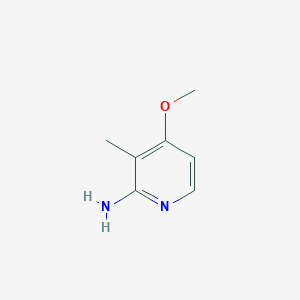

amine](/img/structure/B13559634.png)
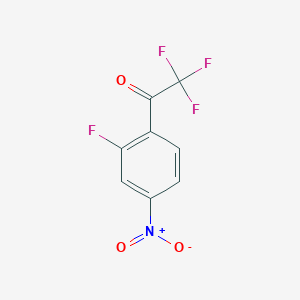
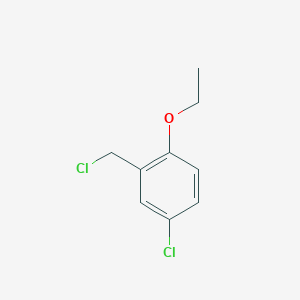

![1,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13559654.png)

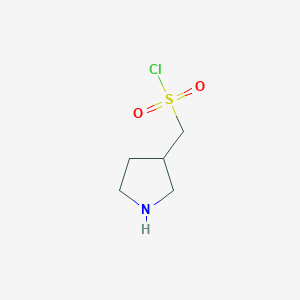

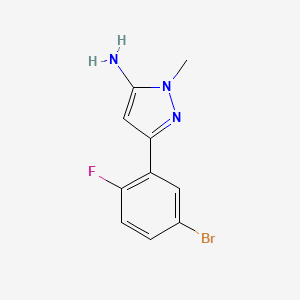
![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)

